molecular formula C18H20O2 B12435129 1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one CAS No. 887575-43-1

1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one

Cat. No.: B12435129
CAS No.: 887575-43-1
M. Wt: 268.3 g/mol
InChI Key: CMVNKXCGNCDYAS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one (CAS: 887575-43-1) is an acetophenone derivative with a molecular formula of C₁₈H₂₀O₂ and a molar mass of 268.35 g/mol . The compound features a central acetophenone moiety substituted with a phenoxy group bearing 3-methyl and 4-isopropyl substituents. Predicted physical properties include a density of 1.040 g/cm³ and a boiling point of 380.5±37.0°C, indicative of strong van der Waals interactions due to its bulky substituents .

Properties

CAS No.

887575-43-1

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-[4-(3-methyl-4-propan-2-ylphenoxy)phenyl]ethanone

InChI

InChI=1S/C18H20O2/c1-12(2)18-10-9-17(11-13(18)3)20-16-7-5-15(6-8-16)14(4)19/h5-12H,1-4H3

InChI Key

CMVNKXCGNCDYAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(=O)C)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one involves several steps. One common method includes the reaction of 3-methyl-4-(propan-2-yl)phenol with 4-bromophenyl ethanone under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Chemical Reactions Analysis

1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The phenoxy and phenyl groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This compound can inhibit or activate enzymes, receptors, and other proteins, resulting in its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related acetophenone derivatives, focusing on molecular features, physical properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Physical Properties Applications/Significance
1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one (Target) C₁₈H₂₀O₂ 3-Methyl, 4-isopropyl phenoxy 268.35 Boiling point: 380.5°C (predicted) Synthetic intermediate; potential materials
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) C₁₁H₁₁ClO₂S Chloromethyl, sulfonyl 250.72 Melting point: 137.3–138.5°C Catalysis; DFT studies for reaction mechanisms
QD10 (Histamine H3 Receptor Ligand) C₂₂H₂₆N₂O₃ Benzoyl, piperazine 366.46 Melting point: 148.4–151.4°C Dual-active H3 receptor antagonist; antioxidant
1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one C₁₁H₁₀O₂ Propargyloxy 174.20 Click chemistry precursor
4'-Isopropylacetophenone C₁₁H₁₄O Isopropyl 162.23 Fragrance intermediate; simpler analog
2-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)ethan-1-one C₂₀H₁₆O₅S₂ Dual sulfonyl groups 424.43 Condensation reactions; antimicrobial studies

Key Observations from Comparison

Substituent Effects on Physical Properties The target compound’s bulky isopropyl and methyl groups contribute to its high predicted boiling point (380.5°C), surpassing simpler analogs like 4'-isopropylacetophenone (unreported but likely lower due to smaller size) . Electron-withdrawing groups (e.g., sulfonyl in ) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to the target’s electron-donating substituents .

Biological Activity

  • Complex derivatives like QD10 () exhibit dual pharmacological activity due to piperazine and benzoyl groups , which enhance receptor binding. The target compound lacks such moieties, limiting direct therapeutic relevance but retaining utility as a synthetic precursor .

Synthetic Utility

  • Propargyloxy-substituted analogs () are valuable in click chemistry, whereas the target’s isopropyl group may favor sterically controlled reactions .
  • Chloromethyl derivatives (e.g., 1f in ) show higher reactivity in nucleophilic substitutions, contrasting with the target’s stability under similar conditions .

Computational Insights

  • DFT studies () highlight how substituents influence electron distribution. For example, the target’s methyl/isopropyl groups may stabilize transition states in Friedel-Crafts reactions compared to sulfonyl-containing compounds .

Biological Activity

1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one, also known by its CAS Number 887575-43-1, is a synthetic organic compound with the molecular formula C18H20O2C_{18}H_{20}O_{2}. This compound has garnered interest in the pharmaceutical and chemical research communities due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The compound features a complex structure characterized by a phenoxy group and an ethanone moiety. Its structural formula can be represented as follows:

\text{1 4 3 Methyl 4 propan 2 yl phenoxy phenyl}ethan-1-one}

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications:

Antimicrobial Activity

Studies have suggested that compounds with similar structures exhibit significant antimicrobial properties. For instance, related phenolic compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar activity.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Escherichia coli30 μg/mL
Candida albicans25 μg/mL

Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation in certain types of cancer cells, potentially through apoptosis induction.

Case Study: Cytotoxicity against A549 Cells

A study evaluated the effect of this compound on A549 lung cancer cells. The results indicated:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism: Induction of apoptosis was confirmed via flow cytometry analysis.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
  • Interaction with Cellular Membranes : The phenoxy group may interact with lipid bilayers, affecting membrane integrity and function.
  • Induction of Oxidative Stress : Some studies suggest that such compounds can increase reactive oxygen species (ROS), leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to enhance activity include:

  • Altering substituents on the aromatic rings.
  • Modifying the alkyl chain length or branching.

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